molecular formula C7H4ClF3O2S B6352719 2-(Trifluoromethylsulfonyl)chlorobenzene CAS No. 382-70-7

2-(Trifluoromethylsulfonyl)chlorobenzene

Cat. No.: B6352719
CAS No.: 382-70-7
M. Wt: 244.62 g/mol
InChI Key: BHTJSAXMAMTBNJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethylsulfonyl)chlorobenzene is an organic compound with the molecular formula C7H4ClF3O2S. It is characterized by the presence of a trifluoromethylsulfonyl group attached to a chlorobenzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethylsulfonyl)chlorobenzene typically involves the introduction of a trifluoromethylsulfonyl group to a chlorobenzene ring. One common method is the reaction of chlorobenzene with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethylsulfonyl)chlorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(Trifluoromethylsulfonyl)chlorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Trifluoromethylsulfonyl)chlorobenzene involves its ability to participate in various chemical reactions due to the presence of the trifluoromethylsulfonyl group. This group is highly electron-withdrawing, making the compound reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

2-(Trifluoromethylsulfonyl)chlorobenzene can be compared with other compounds containing trifluoromethylsulfonyl groups, such as:

  • Bis(trifluoromethylsulfonyl)imide (TFSI)
  • Trifluoromethanesulfonate (triflate, TF)
  • Bis(fluorosulfonyl)imide (FSI)
  • Bis(pentafluoroethylsulfonyl)imide (BETI)

These compounds share similar electron-withdrawing properties but differ in their specific chemical structures and reactivities.

Properties

IUPAC Name

1-chloro-2-(trifluoromethylsulfonyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-5-3-1-2-4-6(5)14(12,13)7(9,10)11/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTJSAXMAMTBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402041
Record name 1-chloro-2-trifluoromethanesulfonyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382-70-7
Record name 1-Chloro-2-[(trifluoromethyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=382-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-chloro-2-trifluoromethanesulfonyl-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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